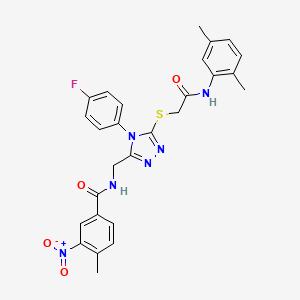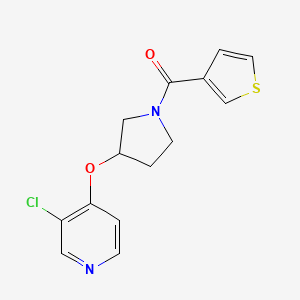
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a complex organic compound characterized by the presence of a chlorinated pyridine ring, a pyrrolidine ring, and a thiophene ring. This compound is of significant interest in various fields of chemical and biomedical research due to its unique structural features and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis often begins with the preparation of 3-chloropyridine-4-ol, which can be achieved via chlorination of pyridine-4-ol.
Step 2: : The 3-chloropyridine-4-ol undergoes etherification with pyrrolidine to form (3-chloropyridin-4-yl)oxy)pyrrolidine. This step requires the use of a suitable base such as potassium carbonate (K2CO3) under reflux conditions.
Step 3: : The final step involves the coupling of the intermediate with thiophen-3-ylmethanone under acidic or basic catalysis, depending on the desired reaction pathway.
Industrial Production Methods
In industrial settings, these reactions are often scaled up using continuous flow techniques to ensure consistent quality and yield. High-pressure reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions to form corresponding sulfoxides or sulfones, particularly affecting the thiophene ring.
Reduction: : Selective reduction of the pyridine ring can lead to various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2) or peracids.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Nucleophiles like alkoxides or amines under mild heating conditions.
Major Products Formed
Oxidation: : Formation of thiophene sulfoxides and sulfones.
Reduction: : Hydrogenated pyridine derivatives.
Substitution: : Diverse functionalized pyridine derivatives.
科学研究应用
(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone has shown promise in several domains:
Chemistry: : As a building block for the synthesis of more complex molecules and materials.
Biology: : As a potential ligand in biochemical assays, aiding in the study of various biological processes.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用机制
The compound exerts its effects through various mechanisms depending on its application:
Biological Targets: : It may interact with specific proteins or enzymes, altering their function and thereby influencing biological pathways.
Chemical Pathways: : In chemical reactions, it acts as an intermediate or reactant, participating in various transformations that lead to the desired products.
相似化合物的比较
Compared to other compounds with similar structural motifs, (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone stands out due to its unique combination of rings and functional groups.
Similar Compounds
3-Chloropyridin-4-yl)pyrrolidine
(Thiophen-3-yl)methanone derivatives
Substituted pyrrolidines and thiophenes
This complex synthesis and its broad applications make it a fascinating subject for research and development
属性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-7-16-4-1-13(12)19-11-2-5-17(8-11)14(18)10-3-6-20-9-10/h1,3-4,6-7,9,11H,2,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDRGWBQFAOKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2854073.png)
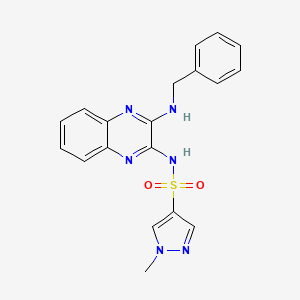
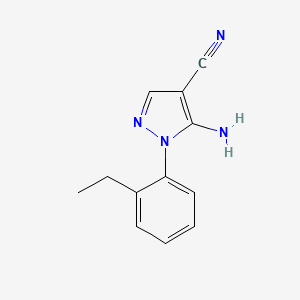
![3-chloro-4-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2854078.png)
![4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol](/img/structure/B2854079.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2854080.png)
![2-Chloro-N-[1-[4-(4-chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]acetamide](/img/structure/B2854081.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2854082.png)
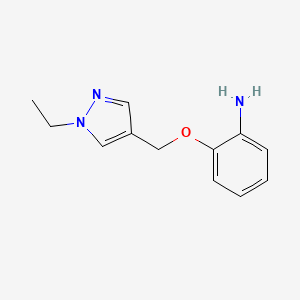

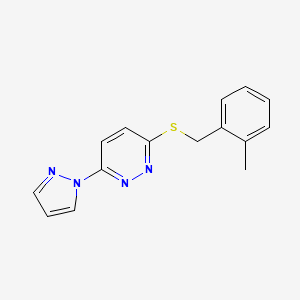

![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2854096.png)
